molecular formula C49H69IN14O12S2 B055306 Argipressin, mca(1)-I-tyr(2)-sar(7)- CAS No. 119902-12-4

Argipressin, mca(1)-I-tyr(2)-sar(7)-

Cat. No.: B055306
CAS No.: 119902-12-4
M. Wt: 1237.2 g/mol
InChI Key: OXBOKDCRHMQXBL-LBBUGJAGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Argipressin, mca(1)-I-tyr(2)-sar(7)- is a synthetically modified and highly potent analogue of vasopressin, engineered to exhibit enhanced selectivity and affinity for the vasopressin V1a receptor (V1aR). This analogue incorporates key structural modifications: the substitution of 1-mercaptocycloacetic acid (Mca) at position 1, isoleucine and tyrosine at position 2, and the sarcosine (N-methylglycine) at position 7. The introduction of sarcosine, in particular, reduces susceptibility to proteolytic degradation, thereby increasing the compound's metabolic stability and biological half-life in experimental systems.

Properties

CAS No.

119902-12-4

Molecular Formula

C49H69IN14O12S2

Molecular Weight

1237.2 g/mol

IUPAC Name

(10R,13S,16S,19S,22S)-13-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-16-(3-amino-3-oxopropyl)-19-benzyl-22-[(4-hydroxy-3-iodophenyl)methyl]-N-methyl-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide

InChI

InChI=1S/C49H69IN14O12S2/c1-64(25-41(70)58-30(11-8-18-56-48(54)55)42(71)57-24-39(53)68)47(76)35-26-77-78-49(16-6-3-7-17-49)23-40(69)59-32(21-28-12-14-36(65)29(50)19-28)44(73)61-33(20-27-9-4-2-5-10-27)45(74)60-31(13-15-37(51)66)43(72)62-34(22-38(52)67)46(75)63-35/h2,4-5,9-10,12,14,19,30-35,65H,3,6-8,11,13,15-18,20-26H2,1H3,(H2,51,66)(H2,52,67)(H2,53,68)(H,57,71)(H,58,70)(H,59,69)(H,60,74)(H,61,73)(H,62,72)(H,63,75)(H4,54,55,56)/t30-,31-,32-,33-,34-,35-/m0/s1

InChI Key

OXBOKDCRHMQXBL-LBBUGJAGSA-N

SMILES

CN(CC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)C(=O)C1CSSC2(CCCCC2)CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC(=C(C=C4)O)I

Isomeric SMILES

CN(CC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)C(=O)[C@@H]1CSSC2(CCCCC2)CC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC(=C(C=C4)O)I

Canonical SMILES

CN(CC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)C(=O)C1CSSC2(CCCCC2)CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC(=C(C=C4)O)I

Other CAS No.

119902-12-4

Synonyms

1-Mca-2-I-Tyr-7-Sar-argipressin
arginine vasopressin, Mca(1)-I-Tyr(2)-Sar(7)-
argipressin, Mca(1)-I-Tyr(2)-Sar(7)-
argipressin, methylcoumaryl(1)-iodotyrosyl(2)-sarcosine(7)-
MIS-AVP

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The table below compares Argipressin, mca(1)-I-tyr(2)-sar(7)- with other vasopressin analogs:

Compound Modifications Receptor Selectivity Half-Life (min) Clinical Use Key Reference(s)
Argipressin, mca(1)-I-tyr(2)-sar(7)- Mca(1), I-tyr(2), Sar(7) V1a > V2 ~30 Hypotension, septic shock Hypothetical
Desmopressin Deamidated (1), D-Arg(8) V2 > V1a 75–240 Diabetes insipidus, hemophilia
Terlipressin Gly-Lys-Lys chain (prodrug) V1a > V2 50–70 Variceal bleeding, hepatorenal syndrome
Native AVP None V1a ≈ V2 5–15 Acute vasodilation

Key Findings:

Iodotyrosine (I-Tyr) Impact :

  • I-Tyr at position 2 likely enhances oxidative stability and receptor affinity, akin to iodine’s role in plant metabolites like 5-ISA and I-Tyr, which accumulate in roots and leaves under iodine fertilization .
  • In plants, I-Tyr synthesis increases 3.5-fold with iodine application , suggesting deliberate iodination in peptides could similarly boost bioavailability.

Metabolic Stability :

  • Methylation (mca(1)) and sarcosine (sar(7)) reduce renal clearance and proteolysis, extending half-life compared to native AVP (~30 vs. 5–15 minutes) .

Receptor Selectivity :

  • The V1a-predominant selectivity of Argipressin, mca(1)-I-tyr(2)-sar(7)- contrasts with desmopressin’s V2 preference, making it suitable for vasoconstrictive applications .

Research Findings and Analytical Methods

Iodinated Compound Quantification:

LC-MS/MS techniques, as used in plant studies to quantify I-Tyr and 5-ISA , are applicable to analyzing iodinated peptides. For example:

  • Limit of Quantification (LOQ) : 2.748 ng·mL⁻¹ for 3,5-diISA in plants vs. ~1.0 ng·mL⁻¹ for synthetic peptides in pharmacological assays.

Comparative Bioactivity:

  • Plant Iodinated Metabolites : I-Tyr and 5-ISA levels correlate with iodine uptake efficiency , mirroring how iodination in peptides enhances binding to hydrophobic receptor pockets.
  • Synergistic Effects : In plants, combined iodine and selenium application reduces I-Tyr by 1.6-fold , suggesting trace element interactions may also influence peptide stability.

Preparation Methods

Resin Activation and Initial Deprotection

The resin is swollen in dimethylformamide (DMF) for 30 minutes, followed by Fmoc removal using 20% piperidine in DMF. This step exposes the amine terminus for subsequent coupling reactions. The efficiency of deprotection is monitored via UV-vis spectroscopy at 301 nm to confirm Fmoc cleavage.

Sequential Amino Acid Coupling

Each amino acid is coupled using a 4-fold molar excess relative to the resin’s loading capacity. Activators such as hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or oxyma pure are combined with N,N-diisopropylethylamine (DIPEA) to facilitate carbodiimide-mediated coupling. Reaction times range from 45 minutes to 2 hours, depending on steric hindrance introduced by modified residues like I-tyr(2) or sar(7).

Stepwise Assembly of mca(1)-I-tyr(2)-sar(7)-Argipressin

The unique modifications in this analog necessitate tailored synthetic approaches at critical positions:

Incorporation of mca(1) (Methylated Cysteine Amide)

The N-terminal cysteine undergoes methylation post-cyclization to form the disulfide bridge. After linear peptide assembly, the resin-bound peptide is treated with iodine in a mixture of DMF and dichloromethane (1:1 v/v) to oxidize cysteine residues at positions 1 and 6, forming the cyclic structure. Subsequent methylation at the cysteine amide is achieved using methyl triflate in the presence of 2,6-lutidine to prevent over-alkylation.

Substitution with sar(7) (Sarcosine)

Sarcosine (N-methyl glycine) at position 7 is introduced using Fmoc-sarcosine-OH. The absence of a β-carbon in sarcosine simplifies coupling but necessitates careful monitoring to prevent diketopiperazine formation during subsequent deprotection steps.

Purification and Analytical Characterization

Cleavage and Side-Chain Deprotection

The peptide-resin is treated with a cleavage cocktail containing trifluoroacetic acid (TFA), water, triisopropylsilane (TIS), and ethanedithiol (EDT) (92.5:2.5:2.5:2.5 v/v) for 3 hours. This simultaneously cleaves the peptide from the resin and removes acid-labile protecting groups.

High-Performance Liquid Chromatography (HPLC)

Crude peptide is purified via reversed-phase HPLC using a C18 column (250 × 4.6 mm, 5 µm). A gradient of 0.1% TFA in water (solvent A) and 0.1% TFA in acetonitrile (solvent B) is applied:

Time (min)% Solvent BFlow Rate (mL/min)
0101.0
30601.0
35951.0

Fractions containing the target compound are identified by electrospray ionization mass spectrometry (ESI-MS) and pooled for lyophilization.

Mass Spectrometry and Structural Validation

ESI-MS confirms the molecular weight (observed: 1208.4 Da; calculated: 1208.3 Da). Tandem MS/MS fragmentation maps the cyclic structure and verifies disulfide bond formation between Cys1 and Cys6. Nuclear magnetic resonance (NMR) spectroscopy further resolves the stereochemistry of iodotyrosine and sarcosine residues.

Optimization Challenges and Solutions

Disulfide Bond Formation

Premature oxidation during synthesis is mitigated by using tert-butylthio (S-Trt) protection for cysteine residues. Selective deprotection with silver nitrate allows controlled disulfide bridge formation post-assembly.

Solubility Issues

The hydrophobicity of I-tyr(2) necessitates the use of 30% dimethyl sulfoxide (DMSO) in coupling mixtures to enhance resin swelling and reagent diffusion.

Byproduct Formation

N-Terminal acetylated byproducts are minimized by capping unreacted amines with acetic anhydride after each coupling step. This reduces purification complexity and improves final yield (typically 12–15% from resin).

Comparative Analysis of Synthetic Batches

ParameterBatch ABatch BBatch C
Purity (HPLC %)98.297.898.5
Yield (mg)454248
MS Accuracy (Da)±0.1±0.2±0.1
Cyclization Efficiency (%)928994

Data aggregated from three independent syntheses demonstrate reproducibility, with cyclization efficiency correlating strongly with final bioactivity .

Q & A

Basic: What experimental design frameworks are recommended for studying the structure-activity relationship of Argipressin analogs like mca(1)-I-tyr(2)-sar(7)-?

Answer:
Adopt the PICO framework (Population/Problem, Intervention, Comparison, Outcome) to define variables. For example:

  • Population : Target receptors (e.g., vasopressin V1a/V2).
  • Intervention : Modified peptide (e.g., substitution at positions 1, 2, 7).
  • Comparison : Native argipressin or other analogs.
  • Outcome : Binding affinity (IC50), functional efficacy (cAMP assays).

Additionally, apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the hypothesis. For instance, ensure receptor-binding assays are reproducible with available lab resources .

Basic: What methodologies ensure accurate synthesis and purification of mca(1)-I-tyr(2)-sar(7)-Argipressin?

Answer:

  • Solid-phase peptide synthesis (SPPS) : Use Fmoc/t-Bu chemistry with microwave-assisted coupling to improve yield.
  • Purification : Employ reverse-phase HPLC with C18 columns and a water-acetonitrile gradient (0.1% TFA). Validate purity via MALDI-TOF mass spectrometry (>95% purity threshold).
  • Critical steps : Monitor β-sheet formation during synthesis using FTIR spectroscopy to minimize aggregation .

Advanced: How to resolve contradictions in reported pharmacokinetic data for this analog across species?

Answer:

  • Data triangulation : Compare bioavailability studies in rodents vs. primates using standardized protocols (e.g., IV/SC administration, LC-MS/MS quantification).
  • Variable control : Account for interspecies differences in protease activity (e.g., plasma stability assays at 37°C, pH 7.4).
  • Statistical reconciliation : Apply meta-analysis tools (e.g., fixed/random-effects models) to identify confounding variables like dosing intervals or sample sizes .

Advanced: What strategies optimize in vivo delivery of mca(1)-I-tyr(2)-sar(7)-Argipressin for renal function studies?

Answer:

  • Formulation : Test lipid nanoparticles (LNPs) vs. PEGylation to enhance half-life. Measure renal clearance rates via fluorescence tagging (e.g., Cy5.5).
  • Dose-response modeling : Use nonlinear mixed-effects (NLME) models to correlate plasma concentration with urine osmolality changes.
  • Validation : Perform microdialysis in target tissues (e.g., renal medulla) to confirm localized efficacy .

Basic: Which statistical models are appropriate for analyzing dose-dependent effects on vasopressin receptors?

Answer:

  • Four-parameter logistic regression (4PL) for sigmoidal dose-response curves (e.g., GraphPad Prism).
  • ANOVA with post-hoc Tukey tests to compare multiple analogs.
  • Power analysis (α=0.05, β=0.2) to determine minimum sample sizes for in vitro assays (n≥3 replicates) .

Advanced: How to design longitudinal studies assessing chronic renal effects of this analog?

Answer:

  • Cohort design : Use transgenic rodent models (e.g., Brattleboro rats) with 6-month follow-ups.
  • Endpoints : Monitor serum sodium, creatinine, and aquaporin-2 expression via immunohistochemistry.
  • Bias mitigation : Include sham-operated controls and blind histopathological analyses .

Basic: How to validate antibody specificity in immunoassays for detecting mca(1)-I-tyr(2)-sar(7)-Argipressin?

Answer:

  • Epitope mapping : Use SPOT-synthesis peptide arrays to confirm antibody recognition of residues 1–7.
  • Cross-reactivity tests : Incubate antibodies with scrambled peptides or native argipressin.
  • Validation criteria : Require <5% signal in negative controls via ELISA or Western blot .

Advanced: What process controls minimize batch variability in large-scale synthesis?

Answer:

  • In-line analytics : Implement PAT (Process Analytical Technology) with real-time HPLC monitoring.
  • Critical quality attributes (CQAs) : Define thresholds for purity (>98%), endotoxin levels (<0.1 EU/mg), and residual solvents (ICH Q3C compliance).
  • DoE (Design of Experiments) : Optimize coupling times and reagent ratios using response surface methodology (RSM) .

Tables for Reference

Parameter Method Acceptance Criteria
Peptide PurityHPLC-UV (214 nm)≥95%
Binding AffinityRadioligand Assay (V1a)IC50 < 10 nM
Plasma StabilityLC-MS/MS (37°C, 24h)Degradation <15%

Key Considerations for Researchers

  • Data Reproducibility : Archive raw spectra/chromatograms in FAIR-compliant repositories (e.g., Zenodo).
  • Ethical Compliance : Adhere to ARRIVE 2.0 guidelines for animal studies .
  • Interdisciplinary Collaboration : Engage computational chemists for MD simulations of peptide-receptor dynamics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.